molecular formula C13H22ClN B1420957 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride CAS No. 1240526-51-5

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride

Cat. No. B1420957
M. Wt: 227.77 g/mol
InChI Key: TWWMIXSBUYEUIC-UHFFFAOYSA-N
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Description

“2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C13H21N·HCl . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride” consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 227.78 .

Scientific Research Applications

1. X-ray Structures and Computational Studies

A study by Nycz et al. (2011) explored the characterization of several cathinones, including 2-methylamino-1-(4-methylphenyl)propan-1-one, through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. The findings contribute to understanding the molecular structure and properties of substances similar to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride (Nycz et al., 2011).

2. Pharmacological Characterization

Grimwood et al. (2011) focused on pharmacological aspects, examining compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine. This research highlighted the potential of these compounds in studying receptor activities and understanding their pharmacological profiles (Grimwood et al., 2011).

3. Impurity Identification in Drug Synthesis

Toske et al. (2017) identified impurities in methamphetamine synthesis, including compounds structurally related to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride. This study is significant for forensic science and quality control in pharmaceutical manufacturing (Toske et al., 2017).

4. Identification and Derivatization of Cathinones

A study by Nycz et al. (2016) involved the identification of various cathinones, a category to which 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride belongs. The research provided insights into the chemical properties and potential derivatization of these compounds (Nycz et al., 2016).

5. Corrosion Inhibition Studies

Boughoues et al. (2020) explored the use of amine derivative compounds, similar to 2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride, as corrosion inhibitors. This research is relevant for industrial applications, particularly in materials science and engineering (Boughoues et al., 2020).

Safety And Hazards

The safety data sheet for “2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride” suggests that it should be stored at room temperature . Other safety and hazard information is not available in the resources I found.

properties

IUPAC Name

2-methyl-1-(4-propylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3;/h6-10,13H,4-5,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWMIXSBUYEUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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